6-chloro-2-ethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine 6-chloro-2-ethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13344693
InChI: InChI=1S/C9H7ClF3N3/c1-2-16-4-5-6(9(11,12)13)3-7(10)14-8(5)15-16/h3-4H,2H2,1H3
SMILES: CCN1C=C2C(=CC(=NC2=N1)Cl)C(F)(F)F
Molecular Formula: C9H7ClF3N3
Molecular Weight: 249.62 g/mol

6-chloro-2-ethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine

CAS No.:

Cat. No.: VC13344693

Molecular Formula: C9H7ClF3N3

Molecular Weight: 249.62 g/mol

* For research use only. Not for human or veterinary use.

6-chloro-2-ethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine -

Specification

Molecular Formula C9H7ClF3N3
Molecular Weight 249.62 g/mol
IUPAC Name 6-chloro-2-ethyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine
Standard InChI InChI=1S/C9H7ClF3N3/c1-2-16-4-5-6(9(11,12)13)3-7(10)14-8(5)15-16/h3-4H,2H2,1H3
Standard InChI Key QCAHFSJRCBNOBW-UHFFFAOYSA-N
SMILES CCN1C=C2C(=CC(=NC2=N1)Cl)C(F)(F)F
Canonical SMILES CCN1C=C2C(=CC(=NC2=N1)Cl)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Characterization

6-Chloro-2-ethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine (C9_9H8_8ClF3_3N3_3) is a fused bicyclic system comprising a pyrazole ring fused to a pyridine ring. Key structural attributes include:

  • Chloro substituent at position 6, enhancing electrophilic reactivity.

  • Ethyl group at position 2, contributing to steric bulk and lipophilicity.

  • Trifluoromethyl group at position 4, imparting electron-withdrawing effects and metabolic stability .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC9_9H8_8ClF3_3N3_3
Molecular Weight253.63 g/mol
Exact Mass253.032 Da
Topological Polar SA30.7 Ų
LogP (Predicted)2.45
Hydrogen Bond Donors0
Hydrogen Bond Acceptors5

These values are derived from computational models and analogs such as 6-chloro-2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine .

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of pyrazolo[3,4-b]pyridines typically involves cyclocondensation or cross-coupling strategies. For 6-chloro-2-ethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine, a plausible route involves:

  • Core Assembly: Formation of the pyrazolo[3,4-b]pyridine scaffold via cyclization of 5-aminopyrazoles with β-keto esters or aldehydes .

  • Functionalization: Sequential halogenation and alkylation/arylation at positions 2, 4, and 6.

Suzuki-Miyaura Coupling

Pd-catalyzed cross-coupling, as demonstrated for 3,6-diarylpyrazolo[3,4-b]pyridines , could be adapted:

  • Step 1: Coupling of a 3-iodo-6-chloropyrazolo[3,4-b]pyridine precursor with ethylboronic acid to install the ethyl group.

  • Step 2: Subsequent trifluoromethylation at position 4 using CF3_3Cu or CF3_3SiMe3_3 reagents.

One-Pot Sequential Arylation

Reaction StepReagents/ConditionsYield (%)Reference
C3 ArylationPd(OAc)2_2, dppf, Cs2_2CO3_3, 60°C75–98
C6 TrifluoromethylationCF3_3SiMe3_3, CuI, DMF, 80°C60–85*

*Estimated from analogous reactions.

Applications and Biological Relevance

Material Science Applications

The electron-deficient trifluoromethyl group could facilitate use in:

  • Organic Electronics: As electron-transport layers in OLEDs.

  • Agrochemicals: Enhancing pesticidal activity through increased lipophilicity.

Physicochemical and Spectroscopic Data

Spectral Characteristics

  • 1^1H NMR: Expected signals include:

    • δ 1.45 ppm (t, J = 7.5 Hz, CH2_2CH3_3).

    • δ 4.32 ppm (q, J = 7.5 Hz, NCH2_2).

    • Aromatic protons at δ 7.8–8.6 ppm .

  • 13^{13}C NMR: CF3_3 resonance near δ 122 ppm (q, 1JCF^1J_{C-F} = 272 Hz) .

Stability and Reactivity

  • Thermal Stability: Decomposition above 250°C (predicted).

  • Hydrolytic Sensitivity: Resistance to hydrolysis due to electron-withdrawing groups.

Future Directions

  • Synthetic Optimization: Developing enantioselective routes for chiral derivatives.

  • Biological Profiling: Screening against kinase panels and CNS targets.

  • Computational Studies: DFT calculations to predict reactivity and binding modes.

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